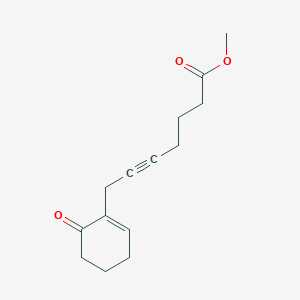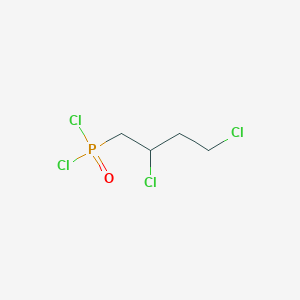
(2,4-Dichlorobutyl)phosphonic dichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,4-Dichlorobutyl)phosphonic dichloride is an organophosphorus compound that contains a phosphonic dichloride group attached to a 2,4-dichlorobutyl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dichlorobutyl)phosphonic dichloride typically involves the reaction of phosphonic acid derivatives with appropriate chlorinating agents. One common method is the reaction of phosphonic acid with thionyl chloride or phosphorus trichloride under controlled conditions to produce the desired dichloride compound .
Industrial Production Methods
Industrial production of this compound often employs large-scale chlorination processes, where phosphonic acid derivatives are treated with chlorinating agents in the presence of catalysts to enhance the reaction efficiency and yield .
化学反应分析
Types of Reactions
(2,4-Dichlorobutyl)phosphonic dichloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles, such as amines or alcohols, to form corresponding phosphonic esters or amides.
Hydrolysis: The compound can hydrolyze in the presence of water to form phosphonic acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols, often under basic conditions or in the presence of catalysts.
Hydrolysis: Typically occurs under acidic or basic conditions, depending on the desired product.
Major Products Formed
Substitution Reactions: Phosphonic esters, amides, or thioesters.
Hydrolysis: Phosphonic acid derivatives.
科学研究应用
(2,4-Dichlorobutyl)phosphonic dichloride has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organophosphorus compounds.
Biology: Investigated for its potential as a biochemical tool in studying enzyme mechanisms and pathways.
Medicine: Explored for its potential use in drug development, particularly in designing enzyme inhibitors.
Industry: Utilized in the production of flame retardants and other specialty chemicals.
作用机制
The mechanism of action of (2,4-Dichlorobutyl)phosphonic dichloride involves its interaction with nucleophilic sites in target molecules. The compound’s phosphonic dichloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the modification of molecular targets. This reactivity is exploited in various applications, such as enzyme inhibition and chemical synthesis .
相似化合物的比较
Similar Compounds
Phenylphosphonic dichloride: Another organophosphorus compound with similar reactivity but different structural features.
Methylenebis(phosphonic dichloride): Contains two phosphonic dichloride groups and is used in similar applications.
Uniqueness
(2,4-Dichlorobutyl)phosphonic dichloride is unique due to its specific 2,4-dichlorobutyl chain, which imparts distinct chemical properties and reactivity compared to other phosphonic dichlorides. This uniqueness makes it valuable in specialized applications where specific reactivity and molecular interactions are required .
属性
CAS 编号 |
139300-92-8 |
|---|---|
分子式 |
C4H7Cl4OP |
分子量 |
243.9 g/mol |
IUPAC 名称 |
2,4-dichloro-1-dichlorophosphorylbutane |
InChI |
InChI=1S/C4H7Cl4OP/c5-2-1-4(6)3-10(7,8)9/h4H,1-3H2 |
InChI 键 |
QGGPXVQXVAVSLK-UHFFFAOYSA-N |
规范 SMILES |
C(CCl)C(CP(=O)(Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


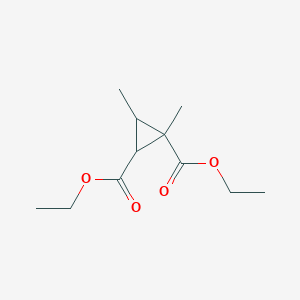
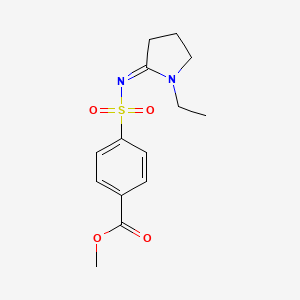
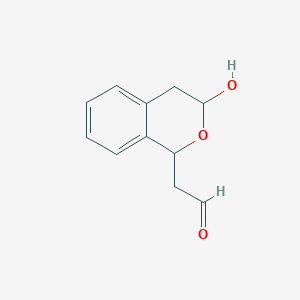
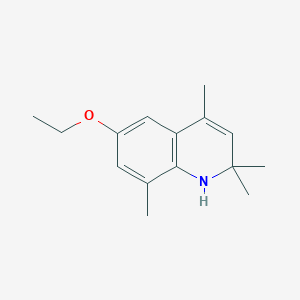
![3-Methyl-2-{[(oxan-2-yl)oxy]methyl}butanal](/img/structure/B14272724.png)
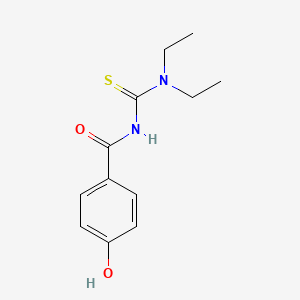



![[(2,3-Diazidopentan-3-yl)oxy]tri(propan-2-yl)silane](/img/structure/B14272748.png)
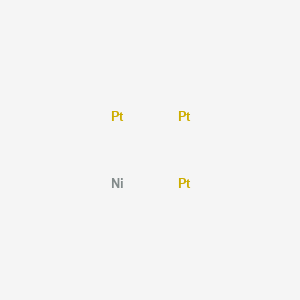
![Benzenesulfonamide, 2-bromo-N-[(propylamino)carbonyl]-](/img/structure/B14272750.png)
![2-[(2-Oxo-1,2-dihydroquinolin-4-yl)methoxy]phenyl acetate](/img/structure/B14272760.png)
